molecular formula C8H5BrN2OS B5709736 3-(5-bromo-2-thienyl)-2-cyanoacrylamide

3-(5-bromo-2-thienyl)-2-cyanoacrylamide

Cat. No. B5709736
M. Wt: 257.11 g/mol
InChI Key: QKJHCHZYOGNDGZ-HWKANZROSA-N
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Description

3-(5-bromo-2-thienyl)-2-cyanoacrylamide, also known as BTCA, is a synthetic compound that has gained attention in scientific research due to its potential as a useful tool in various biochemical and physiological studies. BTCA is a derivative of cyanoacrylate, which is a type of adhesive commonly used in medical and industrial applications. In

Scientific Research Applications

Chemical Shift Modeling

3-(5-bromo-2-thienyl)-2-cyanoacrylamide is related to 3-aryl-2-cyanoacrylamides, which have been studied for their chemical shift properties in nuclear magnetic resonance (NMR) spectroscopy. A study conducted by Bhattacharyya et al. (1985) on 3-phenyl- and 3-thienyl-2-cyanoacrylamides utilized multiple linear regression analysis to examine 13C Substituent chemical shifts (SCS). This research found that a combination of polarization and resonance mechanisms accounts satisfactorily for substituent effects at all side-chain sites (Bhattacharyya, De, Chakravarty, Brunskill, & Ewing, 1985).

Synthesis and Antibacterial Activity

The synthesis of related compounds has been explored for their potential antibacterial activities. Kimura, Yabuuchi, and Hisaki (1962) synthesized 3-(5-nitro-2-thienyl) acrylic acid derivatives, including compounds related to this compound, and tested their antibacterial activity in vitro (Kimura, Yabuuchi, & Hisaki, 1962).

Liquid Crystalline Materials

Studies on liquid crystalline materials have also included compounds similar to this compound. Miyake, Kusabayashi, and Takenaka (1984) prepared cyanothiophene and cyanofuran compounds, closely related to the molecule , and discovered that these compounds give rise to a nematic phase in certain conditions (Miyake, Kusabayashi, & Takenaka, 1984).

Regio- and Stereoselective Synthesis

The area of regio- and stereoselective synthesis has utilized derivatives of this compound. For example, Burgaz et al. (2007) studied the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, including 3-(2-thienyl)acrylamide, to synthesize cyano-furan-carboxamides (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving related compounds have been explored. Liang, Gloudeman, and Wnuk (2014) researched the palladium-catalyzed direct arylation of 5-halouracils and uracil nucleosides with heteroarenes, including 2-thienyl derivatives (Liang, Gloudeman, & Wnuk, 2014).

properties

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)3-5(4-10)8(11)12/h1-3H,(H2,11,12)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJHCHZYOGNDGZ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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